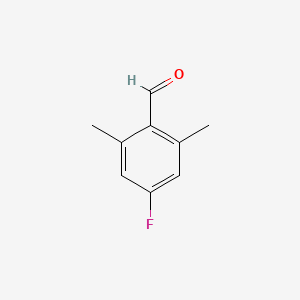

4-Fluoro-2,6-dimethylbenzaldehyde

説明

4-Fluoro-2,6-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Fluoro-2,6-dimethylbenzaldehyde is a synthetic organic compound with a molecular formula of CHFO. Its unique structure, characterized by a fluorine atom and two methyl groups on the benzene ring, suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound's key properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 154.17 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Log P (Octanol-Water) | 2.85 |

This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The aldehyde functional group allows for covalent interactions with nucleophilic sites on proteins, which may modulate their activity.

Inhibition Studies

Research indicates that compounds with similar structures often exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical in neurodegenerative disease treatment, particularly Alzheimer's disease. A study showed that derivatives of this compound could inhibit AChE effectively, with IC values ranging from 0.050 μM to 25.30 μM against AChE.

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of various derivatives on AChE activity. The results indicated that compounds similar to this compound exhibited significant inhibition compared to standard drugs like donepezil. Structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the aromatic rings could enhance or diminish activity.

Case Study 2: Molecular Docking

Molecular docking studies predicted the binding interactions between this compound and target enzymes such as AChE and BuChE. The docking results suggested that the compound forms stable complexes with these enzymes, indicating its potential as a lead compound for drug development.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | IC (AChE) | Mechanism of Action |

|---|---|---|

| This compound | 0.050 - 25.30 μM | AChE/BuChE inhibition |

| 2-Chloro-6-fluorobenzaldehyde | 0.040 - 20.00 μM | AChE/BuChE inhibition |

| 3-Methyl-4-fluorobenzaldehyde | 0.060 - 30.00 μM | AChE/BuChE inhibition |

特性

IUPAC Name |

4-fluoro-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQBKDVANYJVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654093 | |

| Record name | 4-Fluoro-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925441-35-6 | |

| Record name | 4-Fluoro-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。